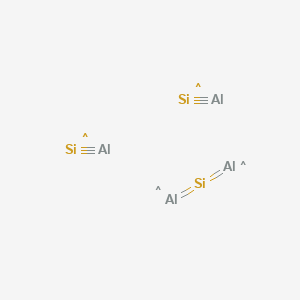
Aluminium silicide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium silicide is a compound composed of aluminium and silicon. It is known for its unique properties, including high thermal stability, low electrical resistivity, and excellent corrosion resistance. These characteristics make it a valuable material in various industrial applications, particularly in the field of microelectronics.
准备方法
Synthetic Routes and Reaction Conditions: Aluminium silicide can be synthesized through several methods, including direct reaction of aluminium and silicon at high temperatures, chemical vapor deposition, and sol-gel processes. The direct reaction method involves heating aluminium and silicon powders to temperatures above 1000°C in an inert atmosphere to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using chemical vapor deposition, where aluminium and silicon precursors are introduced into a reactor chamber. The precursors decompose at high temperatures, depositing a thin film of this compound on a substrate. This method allows for precise control over the composition and thickness of the film.
化学反应分析
Types of Reactions: Aluminium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures to form aluminium oxide and silicon dioxide.
Reduction: It can be reduced using hydrogen gas at high temperatures to produce aluminium and silicon.
Substitution: this compound can react with halogens, such as chlorine, to form aluminium halides and silicon halides.
Major Products Formed:
Oxidation: Aluminium oxide (Al2O3) and silicon dioxide (SiO2)
Reduction: Aluminium (Al) and silicon (Si)
Substitution: Aluminium halides (e.g., AlCl3) and silicon halides (e.g., SiCl4)
科学研究应用
Aluminium silicide has a wide range of applications in scientific research and industry:
Microelectronics: It is used as a material for contacts and interconnections in silicon integrated circuits due to its low electrical resistivity and high thermal stability.
Thermoelectric Devices: this compound is employed in thermoelectric devices for converting waste heat into electricity.
Catalysis: It serves as a catalyst in various chemical reactions, including the synthesis of organic compounds.
Materials Science: this compound is studied for its potential use in high-temperature structural materials due to its excellent mechanical properties.
作用机制
The mechanism of action of aluminium silicide involves its interaction with other materials at the molecular level. In microelectronics, this compound forms stable contacts with silicon, allowing for efficient electrical conduction. The compound’s high thermal stability ensures that it remains effective even at elevated temperatures, making it suitable for use in high-performance electronic devices .
相似化合物的比较
- Magnesium silicide (Mg2Si)
- Calcium silicide (CaSi2)
- Iron silicide (FeSi2)
Comparison:
- Thermal Stability: Aluminium silicide has higher thermal stability compared to magnesium silicide and calcium silicide, making it more suitable for high-temperature applications.
- Electrical Resistivity: this compound has lower electrical resistivity than iron silicide, which enhances its performance in microelectronic applications.
- Corrosion Resistance: this compound exhibits better corrosion resistance than magnesium silicide, making it more durable in harsh environments .
属性
InChI |
InChI=1S/4Al.3Si |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTZODAHLMBGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al]#[Si].[Al]#[Si].[Al]=[Si]=[Al] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648873 |
Source


|
| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106698-75-3 |
Source


|
| Record name | Alumanylidynesilyl--dialuminasila-1,2-diene-1,3-diyl (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone](/img/structure/B3079259.png)
![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)
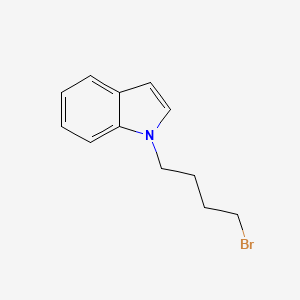
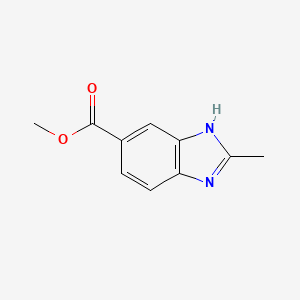
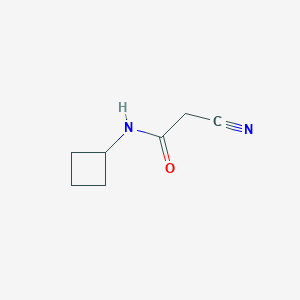
![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)
![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)
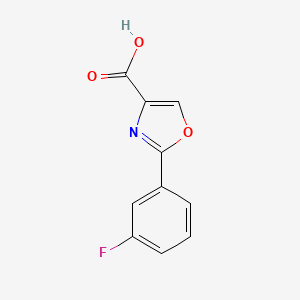
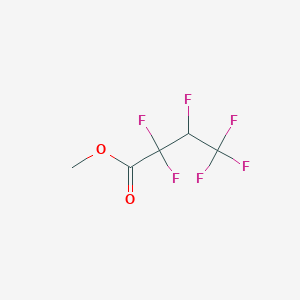
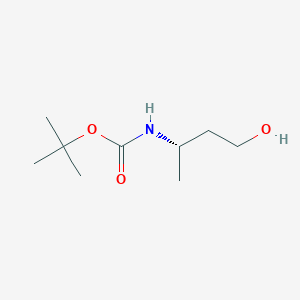
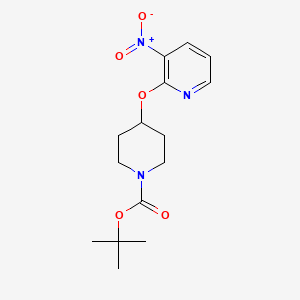
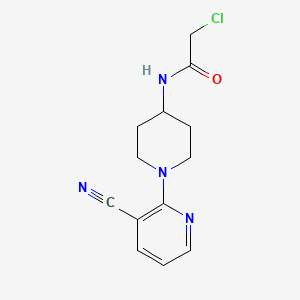

![Benzamide, N-[4-(1-cyano-1-methylethyl)-3-(3-pyridinyl)phenyl]-3,4-dimethoxy-](/img/structure/B3079338.png)
